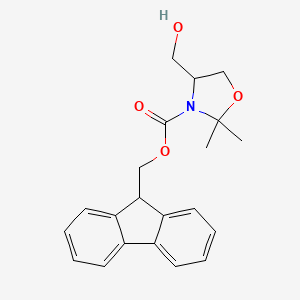
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tert-butyl group and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl-substituted imidazole with piperidine under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted imidazole or piperidine derivatives.
Applications De Recherche Scientifique
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with various receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP: An N-protected derivative of 4-anilinopiperidine.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Another tert-butyl-substituted piperidine derivative
Uniqueness
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is unique due to its combination of a tert-butyl group and an imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H23N3 |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3,(H,15,16) |
Clé InChI |
REPWJQANIWXTGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)

![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)




![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)



